4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c1-15-4-2-6-19-20(15)25-22(28-19)26(14-17-5-3-11-24-13-17)21(27)18-9-7-16(12-23)8-10-18/h2-11,13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGHFAZRWITNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a cyano group, and a pyridine derivative. Its molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole and pyridine moieties are known to facilitate binding to various biological targets, potentially influencing pathways involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antibacterial properties. For instance, studies on related benzothiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar antimicrobial effects .
Inhibition of Enzymatic Activity
This compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, it has been suggested that the compound could inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. Structure-based design studies have highlighted the potential for selective inhibition of such enzymes .
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- In vitro Studies : In vitro assays have demonstrated that related compounds exhibit potent inhibitory effects on cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that modifications to the benzothiazole structure can enhance selectivity and potency against specific cancer types .
- Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of similar compounds. For example, one study reported high bioavailability (96%) and a favorable half-life (18.4 hours) for a related farnesyltransferase inhibitor in canine models . These pharmacokinetic properties are crucial for assessing the viability of compounds for therapeutic use.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the benzothiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies indicate that such compounds can inhibit bacterial growth at low concentrations, suggesting their potential as antibacterial agents .
Anticancer Properties
Compounds with benzothiazole and pyridine derivatives have been investigated for their anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and inhibition of specific enzymes involved in cancer progression .
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various derivatives of benzothiazole against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like kanamycin .
Case Study 2: Anticancer Activity
In a separate investigation focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. Results showed that certain modifications to the benzothiazole structure enhanced anticancer activity significantly, indicating that further structural optimization could lead to more effective therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
